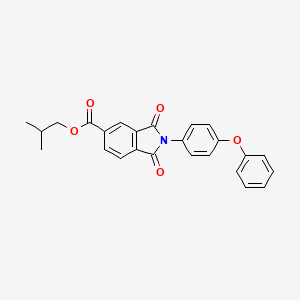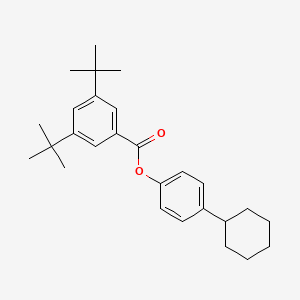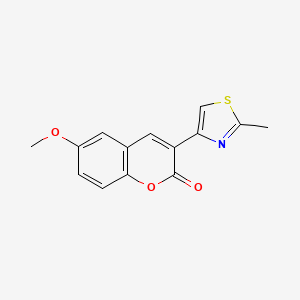![molecular formula C26H17BrN2O3 B11707553 N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide](/img/structure/B11707553.png)
N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(4-Bromophényl)-4-[4-(4-cyanophénoxy)phénoxy]benzamide est un composé organique complexe qui appartient à la classe des benzamides. Ce composé est caractérisé par la présence de groupes brome, cyanophénoxy et phénoxy liés à un noyau benzamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(4-Bromophényl)-4-[4-(4-cyanophénoxy)phénoxy]benzamide implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante peut inclure :
Formation de l’intermédiaire bromophénylique : En partant d’un dérivé de bromobenzène, le groupe bromophénylique peut être introduit par substitution aromatique électrophile.
Introduction du groupe cyanophénoxy : Le groupe cyanophénoxy peut être attaché par substitution aromatique nucléophile, où un cyanophénol réagit avec un groupe partant approprié sur l’intermédiaire bromophénylique.
Formation du noyau benzamide : La dernière étape implique la formation du noyau benzamide par une réaction de couplage d’amide, en utilisant généralement des réactifs comme les carbodiimides ou les chlorures d’acyle.
Méthodes de production industrielle
La production industrielle de ces composés implique souvent l’optimisation des voies de synthèse décrites ci-dessus afin d’assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, des conditions de réaction contrôlées (température, pression) et des techniques de purification comme la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(4-Bromophényl)-4-[4-(4-cyanophénoxy)phénoxy]benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants forts, ce qui conduit à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs comme l’hydrure de lithium aluminium (LiAlH4) pour obtenir des formes réduites du composé.
Substitution : L’atome de brome du composé peut participer à des réactions de substitution nucléophile, où il est remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Hydrure de lithium aluminium (LiAlH4), borohydrure de sodium (NaBH4)
Substitution : Hydroxyde de sodium (NaOH), tert-butylate de potassium (KOtBu)
Principaux produits
Les principaux produits formés par ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la fabrication chimique.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
Le mécanisme d’action du N-(4-Bromophényl)-4-[4-(4-cyanophénoxy)phénoxy]benzamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines, ce qui entraîne une modulation des voies biologiques. Le mécanisme exact dépendrait de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-Chlorophényl)-4-[4-(4-cyanophénoxy)phénoxy]benzamide
- N-(4-Fluorophényl)-4-[4-(4-cyanophénoxy)phénoxy]benzamide
- N-(4-Méthylphényl)-4-[4-(4-cyanophénoxy)phénoxy]benzamide
Singularité
Le N-(4-Bromophényl)-4-[4-(4-cyanophénoxy)phénoxy]benzamide est unique en raison de la présence de l’atome de brome, qui peut influencer sa réactivité et son activité biologique.
Propriétés
Formule moléculaire |
C26H17BrN2O3 |
|---|---|
Poids moléculaire |
485.3 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide |
InChI |
InChI=1S/C26H17BrN2O3/c27-20-5-7-21(8-6-20)29-26(30)19-3-11-23(12-4-19)32-25-15-13-24(14-16-25)31-22-9-1-18(17-28)2-10-22/h1-16H,(H,29,30) |
Clé InChI |
AKOUQKYXIVKMJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707479.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11707484.png)
![2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707490.png)
![(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B11707496.png)

![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)
![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)
![N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B11707521.png)


![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)
![1-Methyl-3-phenylbenzo[f]quinoline](/img/structure/B11707542.png)
![ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B11707560.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707565.png)
